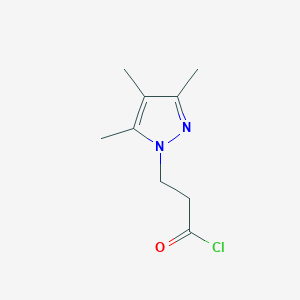

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Des Réactions Chimiques

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane . The major products formed depend on the specific nucleophile used in the reaction.

Applications De Recherche Scientifique

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride is widely used in scientific research, particularly in the following areas:

Mécanisme D'action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules . This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparaison Avec Des Composés Similaires

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride can be compared with other acyl chlorides and pyrazole derivatives:

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine: This compound has a similar pyrazole core but differs in its functional groups, leading to different reactivity and applications.

1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Another pyrazole derivative with distinct functional groups, used in different chemical reactions and applications.

The uniqueness of this compound lies in its combination of a pyrazole ring with an acyl chloride group, making it a versatile reagent in organic synthesis and biomolecule modification .

Activité Biologique

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride is a compound with significant potential in biological applications, particularly in medicinal chemistry. Its structure includes a pyrazole moiety, which is known for various biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.67 g/mol

- CAS Number : 1171357-80-4

- MDL Number : MFCD12028140

- Hazard Classification : Irritant .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves standard organic reactions that yield derivatives with varying biological activities. The structural modifications on the pyrazole ring significantly influence its pharmacological properties. For instance, compounds with different substituents at the A-ring position exhibit varying levels of antiproliferative activity against cancer cell lines .

Antiproliferative Effects

Research indicates that compounds related to this compound display moderate to potent antiproliferative activity. For example:

- IC₅₀ Values : A related compound (7k) exhibited IC₅₀ values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901, A549, and HT-1080 .

This suggests that modifications in the pyrazole structure can enhance its effectiveness as an anticancer agent.

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, similar to the action of combretastatin A-4 (CA-4), a known anticancer agent. Computational studies suggest that binding occurs at the colchicine site on microtubules, indicating a potential pathway for therapeutic intervention .

Case Studies

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 7k | SGC-7901 | 0.076 | Tubulin inhibition |

| 7k | A549 | 0.12 | Tubulin inhibition |

| CA-4 | Various | 0.016–0.035 | Tubulin inhibition |

These results highlight the promising nature of pyrazole derivatives in cancer therapy.

Toxicology and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant; thus, appropriate safety measures should be taken during handling and experimentation .

Future Directions

The ongoing research into pyrazole derivatives indicates a growing interest in their potential applications in treating various cancers and possibly other diseases characterized by abnormal cell proliferation. Future studies should focus on:

- In vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

- Structure Optimization : Modifying the molecular structure to enhance potency and reduce toxicity.

Propriétés

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-6-7(2)11-12(8(6)3)5-4-9(10)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINHBVVXUQCUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.